Methyl (3r)-3-hydroxyhex-5-enoate
Description
Significance of Chiral Hydroxy Esters in Asymmetric Synthesis
Chiral hydroxy esters are a critically important class of molecules in the field of asymmetric synthesis, which is dedicated to the creation of single enantiomers of chiral molecules. The significance of these esters stems from their versatility as chiral building blocks. Their two functional groups, the hydroxyl (-OH) and the ester (-COOR), offer multiple points for chemical modification, allowing for the construction of more complex carbon skeletons with a high degree of stereochemical control.
The strategic placement of the hydroxyl and ester groups allows them to serve as precursors to a wide array of other functional groups and structural motifs. For instance, the hydroxyl group can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used to direct the stereochemical outcome of nearby reactions. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various carbon nucleophiles.
This versatility makes chiral hydroxy esters indispensable in the synthesis of numerous natural products and pharmaceuticals. Many biologically active molecules, including antibiotics, anti-inflammatory agents, and cholesterol-lowering drugs, contain chiral hydroxyl functionalities. The ability to introduce these functionalities with high enantiomeric purity is often a key step in the total synthesis of these complex targets.
Several methods have been developed for the efficient preparation of chiral hydroxy esters. These can be broadly categorized into two main approaches:
Asymmetric Reduction: This involves the reduction of a prochiral β-keto ester using a chiral reducing agent or a catalyst. This is one of the most common methods, with biocatalysts like baker's yeast (Saccharomyces cerevisiae) and enzymes such as reductases being widely employed due to their high stereoselectivity. Chemical methods, such as catalytic hydrogenation with chiral metal-ligand complexes (e.g., Ru-BINAP), also provide powerful alternatives.
Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture of hydroxy esters, leaving the other enantiomer unreacted and thus enriched. acs.orgnih.gov This can be achieved through enzymatic catalysis, for example, using lipases for selective acylation or hydrolysis, or through chiral chemical catalysts that promote reactions like lactonization for one enantiomer at a faster rate. acs.orgnih.gov
The choice of method often depends on the desired stereoisomer, the scale of the reaction, and the availability of starting materials and catalysts.
Historical Development of Synthetic Routes to Methyl (3R)-3-hydroxyhex-5-enoate
The synthesis of this compound has evolved from early biocatalytic methods to more refined chemical strategies, reflecting broader trends in asymmetric synthesis.
A foundational approach to obtaining this chiral hydroxy ester has been the use of whole-cell biocatalysis. Specifically, the reduction of the corresponding β-keto ester, methyl 3-oxohex-5-enoate, using baker's yeast (Saccharomyces cerevisiae) has been a well-established method. rsc.org This enzymatic reduction is valued for its operational simplicity and cost-effectiveness. The enzymes within the yeast, primarily reductases, recognize the ketone and selectively deliver a hydride to one face of the carbonyl group, leading to the formation of the (3R)-alcohol with a reported enantiomeric excess of 78%. rsc.org The absolute configuration of the major enantiomer from this yeast reduction was confirmed by chemical correlation with (S)-(+)-parasorbic acid. rsc.org
While effective, the enantioselectivity of whole-cell fermentations can sometimes be moderate due to the presence of multiple enzymes with competing stereoselectivities. This has driven the exploration of more specific and potentially more selective synthetic routes.
The development of chemo-catalytic methods has provided alternatives to biocatalysis. Asymmetric transfer hydrogenation and high-pressure hydrogenation using well-defined chiral ruthenium catalysts are powerful techniques for the reduction of β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. While not specifically detailed for this compound in the provided context, these methods represent a significant advancement in the synthesis of chiral hydroxy esters in general.
A comparison of these strategies reveals a trade-off between operational simplicity and enantiomeric purity. The baker's yeast reduction is a straightforward and inexpensive method, but it may yield products with moderate enantiomeric excess. In contrast, chemo-catalytic methods, while often requiring more specialized and expensive catalysts, can provide higher levels of stereocontrol.
| Synthetic Route | Key Reagents/Catalyst | Stereoselectivity (e.e.%) | Advantages | Disadvantages |
| Baker's Yeast Reduction | Saccharomyces cerevisiae | 78% rsc.org | Low cost, simple procedure | Moderate enantioselectivity, potential for competing enzymes rsc.org |
Overview of Research Trends and Strategic Utility of this compound
This compound is a valuable chiral building block, primarily recognized for its role as a precursor in the synthesis of mevinic acid analogues. rsc.org Mevinic acids, such as lovastatin (B1675250) and mevastatin, are a class of natural products known for their potent inhibition of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The core structure of these molecules often features a chiral β-hydroxy lactone, and this compound provides a convenient starting point for the construction of this key structural motif.
The strategic utility of this compound lies in the differential reactivity of its functional groups. The terminal alkene allows for a variety of chemical transformations, including oxidation, reduction, and addition reactions, while the hydroxyl and ester groups provide handles for further manipulation. A key transformation highlighting its utility is its conversion to a lactone. For instance, the corresponding hex-5-enoic acid, derived from the methyl ester, can undergo seleno- or iodo-lactonization to form substituted valerolactones. rsc.org These lactones are then suitable for elaboration into a variety of mevinic acid analogues. rsc.org
Recent research trends in organic synthesis continue to emphasize the development of efficient and stereoselective methods for the synthesis of complex molecules. The demand for enantiomerically pure building blocks like this compound remains high. Current and future research may focus on:
Improving Synthetic Efficiency: Developing new catalytic systems, both biological and chemical, that can produce this compound with higher enantiomeric purity and in higher yields.
Expanding Synthetic Applications: Exploring the use of this chiral building block in the synthesis of other classes of natural products and medicinally relevant compounds beyond mevinic acid analogues.
The strategic importance of this compound is thus firmly established by its successful application in the synthesis of complex and biologically relevant molecules.
Properties
IUPAC Name |
methyl (3R)-3-hydroxyhex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3,6,8H,1,4-5H2,2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCDTNWCIHREA-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298881 | |
| Record name | Methyl (3R)-3-hydroxy-5-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109462-44-4 | |
| Record name | Methyl (3R)-3-hydroxy-5-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109462-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-3-hydroxy-5-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Enantioselective Synthesis of Methyl 3r 3 Hydroxyhex 5 Enoate
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high selectivity of biological catalysts, such as whole microbial cells or isolated enzymes, to perform challenging chemical transformations. These approaches are particularly effective for creating stereochemically pure compounds like Methyl (3R)-3-hydroxyhex-5-enoate from its prochiral precursor, Methyl 3-oxohex-5-enoate.
Asymmetric Bioreduction Using Microorganisms (e.g., Baker's Yeast)
The use of whole-cell microorganisms is a well-established strategy for the asymmetric reduction of ketones. Baker's yeast (Saccharomyces cerevisiae) is a widely used, inexpensive, and readily available biocatalyst for this purpose. organic-chemistry.org The multiple ketoreductase enzymes within the yeast cells can recognize the prochiral carbonyl group of the substrate, Methyl 3-oxohex-5-enoate, and stereoselectively reduce it to the corresponding (3R)-hydroxy ester.
Research has demonstrated the direct application of this method for the target compound. In one study, the reduction of Methyl 3-oxohex-5-enoate using Baker's yeast successfully produced this compound with a 78% enantiomeric enrichment for the (R)-enantiomer. vaia.com To enhance the reusability and stability of the biocatalyst, microorganisms can be immobilized. For instance, entrapping Baker's yeast in calcium alginate beads has been shown to be effective for the reduction of other keto esters, allowing the biocatalyst to be used for more than ten cycles in both aqueous and organic/water solvent systems while maintaining good yields and high enantioselectivities. byjus.com
Table 1: Performance of Baker's Yeast in Asymmetric Bioreduction
| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Methyl 3-oxohex-5-enoate | Baker's Yeast | This compound | 78% | vaia.com |
| Ethyl 3-oxobutanoate | Immobilized Baker's Yeast | (R)-Ethyl 3-hydroxybutanoate | High | byjus.com |
Stereoselective Enzymatic Reduction with Isolated Ketoreductases
For greater precision and to avoid side reactions associated with whole-cell metabolism, isolated ketoreductases (KREDs) are employed. These purified enzymes, often sourced from various microorganisms and produced recombinantly, offer high activity and selectivity. The reduction requires a stoichiometric amount of a cofactor, typically NADPH, which is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) and a sacrificial substrate (e.g., glucose or formate).
The biocatalytic reduction of α-alkyl-β-keto esters using a panel of 20 different isolated NADPH-dependent ketoreductases has proven to be a highly effective method for preparing optically pure hydroxy esters. orgsyn.org While specific data for Methyl 3-oxohex-5-enoate with a particular KRED is proprietary to process development, the general methodology is robust. For example, a novel thermophilic alcohol dehydrogenase from Thermus thermophilus (Tt27-HBDH) has been characterized for its activity on various β-ketoesters, demonstrating the principle of using isolated enzymes for such transformations. orgsyn.org The selection of the appropriate KRED is critical, as different enzymes can produce either the (R) or (S) enantiomer of the product, allowing for fine-tuned stereocontrol.
Continuous-Flow Biocatalytic Systems for Enhanced Production
To move from laboratory-scale synthesis to industrial production, continuous-flow systems offer significant advantages over traditional batch processing. wikipedia.org In a continuous-flow setup, the substrate solution is continuously passed through a reactor containing the biocatalyst, which is typically immobilized on a solid support. acs.org This approach allows for superior control over reaction parameters such as temperature, pressure, and residence time. wikipedia.org
The benefits of merging biocatalysis with flow chemistry include improved mixing, enhanced mass transfer, and simplified product purification. wikipedia.orglibretexts.org For the synthesis of this compound, a ketoreductase and its cofactor recycling system could be co-immobilized within a packed-bed reactor. This setup not only increases the operational stability of the enzymes but also allows for sustained, automated production over extended periods. wikipedia.org Such systems have been successfully operated for over 30 days in other applications, demonstrating their potential for the large-scale, sustainable manufacturing of chiral chemicals. wikipedia.org The development of these systems is a key area of focus for making biocatalytic processes more economically viable and scalable. beyond-tutors.com
Chemical Synthesis Strategies
Parallel to biocatalytic methods, purely chemical strategies have been developed to achieve the enantioselective synthesis of this compound. These methods rely on the formation of the key ketoester precursor followed by a highly controlled, stereoselective reduction.
Organometallic Reagents in Carbon-Carbon Bond Formation for Methyl 3-oxohex-5-enoate Precursors
The synthesis of the crucial precursor, Methyl 3-oxohex-5-enoate, can be accomplished through various carbon-carbon bond-forming reactions, including those involving organometallic reagents. One classic approach that can be adapted for this purpose is the Reformatsky reaction. wikipedia.org This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, by treating an α-halo ester with metallic zinc. libretexts.org
To synthesize a β-keto ester like Methyl 3-oxohex-5-enoate, a variation of this method would involve reacting the zinc enolate of a methyl haloacetate (e.g., methyl bromoacetate) with an appropriate acylating agent, such as allylacetyl chloride. The organozinc reagent is less reactive than corresponding Grignard or organolithium reagents, which helps prevent undesired side reactions like addition to the ester group. wikipedia.org The use of organometallic intermediates, such as zinc enolates, is a foundational strategy in organic synthesis for the precise construction of carbonyl-containing compounds. byjus.comacs.org
Stereocontrolled Chemical Reduction of Ketoester Intermediates
Once the precursor Methyl 3-oxohex-5-enoate is obtained, the key challenge is the stereocontrolled reduction of the ketone functionality. Asymmetric hydrogenation using chiral transition metal catalysts is a powerful tool for this transformation. The Noyori asymmetric hydrogenation is a preeminent example, typically employing a ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. libretexts.org
This catalytic system is highly effective for the reduction of β-keto esters to their corresponding β-hydroxy esters with exceptional levels of enantioselectivity and diastereoselectivity. wikipedia.orgnih.gov By selecting the appropriate enantiomer of the BINAP ligand, either (R)-BINAP or (S)-BINAP, one can selectively synthesize the desired (R)- or (S)-hydroxy ester. libretexts.org The reaction proceeds under hydrogen pressure, and the catalyst, used in small quantities, can achieve high turnover numbers. byjus.comlibretexts.org This method represents a purely chemical route that rivals the stereoselectivity of enzymatic reductions and is a cornerstone of modern asymmetric synthesis. organic-chemistry.org
Table 2: Comparison of Synthesis Strategies
| Strategy | Method | Key Reagent/Catalyst | Stereocontrol Element | Advantage |
|---|---|---|---|---|
| Chemoenzymatic | Bioreduction | Baker's Yeast / Ketoreductase | Enzyme Active Site | High selectivity, mild conditions |
Stereochemical Control and Analytical Characterization in Methyl 3r 3 Hydroxyhex 5 Enoate Synthesis
Diastereoselective and Enantioselective Control Mechanisms
The synthesis of Methyl (3R)-3-hydroxyhex-5-enoate with high stereopurity relies on the application of powerful asymmetric catalytic methods. One of the most prominent and effective strategies is the Noyori asymmetric hydrogenation. researchgate.netharvard.edu This method facilitates the stereoselective reduction of a prochiral ketone precursor, methyl 3-oxohex-5-enoate, to the desired (3R)-hydroxy ester.
The core of the Noyori hydrogenation lies in the use of a chiral ruthenium catalyst, typically complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. researchgate.netharvard.edu The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction. For the synthesis of the (3R) enantiomer, the (R)-BINAP ligand is employed. The mechanism involves the formation of a transient six-membered ring intermediate where the substrate coordinates to the ruthenium center. The steric hindrance imposed by the phenyl groups on the BINAP ligand directs the hydride transfer from the ruthenium complex to one specific face of the ketone, leading to the formation of the (R)-alcohol with high enantioselectivity. harvard.edu
Dynamic kinetic resolution (DKR) can be coupled with asymmetric hydrogenation to further enhance stereochemical control, particularly when starting with a racemic mixture of a precursor containing a stereocenter adjacent to the ketone. nih.gov In a DKR process, the less reactive enantiomer of the starting material is rapidly epimerized to the more reactive enantiomer under the reaction conditions. This allows for the theoretical conversion of the entire racemic mixture into a single desired stereoisomer of the product, achieving both high diastereoselectivity and enantioselectivity. nih.gov
Factors Influencing Enantiomeric Excess and Stereoisomeric Purity
Achieving high enantiomeric excess (ee) and diastereomeric purity in the synthesis of this compound is a multifactorial endeavor. The choice of catalyst, solvent, temperature, and pressure all play critical roles.
The structure of the chiral ligand is of utmost importance. Variations in the BINAP ligand, such as the introduction of substituents on the phenyl rings (e.g., TolBINAP, XylBINAP), can influence the steric and electronic properties of the catalyst, thereby affecting the enantioselectivity. nobelprize.org The choice of the metal center is also crucial, with ruthenium being highly effective for the hydrogenation of β-keto esters. researchgate.netharvard.edu Iron-based catalysts inspired by the Noyori system have also been explored for asymmetric transfer hydrogenation. rsc.org
Reaction conditions must be carefully optimized. Solvent choice can significantly impact the diastereoselectivity of the reduction. nih.gov For instance, in some Noyori-type hydrogenations, changing the solvent from methanol (B129727) to another can alter the diastereomeric ratio. nih.gov Temperature and hydrogen pressure are also key parameters that need to be fine-tuned to maximize both the reaction rate and the stereoselectivity. nobelprize.org The concentration of the substrate and the catalyst loading can also affect the outcome.
| Factor | Influence on Stereoselectivity |
| Chiral Ligand | The inherent chirality of the ligand (e.g., (R)-BINAP) is the primary determinant of the product's absolute configuration. researchgate.netharvard.edu |
| Metal Center | The choice of metal (e.g., Ruthenium) in the catalyst complex is critical for catalytic activity and selectivity. researchgate.netharvard.edu |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of diastereomeric transition states, thereby affecting the diastereomeric ratio. nih.gov |
| Temperature | Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. nobelprize.org |
| Pressure | In hydrogenation reactions, pressure can affect the concentration of hydrogen available for the reduction and can influence the reaction rate and selectivity. nobelprize.org |
| Substrate Purity | Impurities in the starting material can potentially poison the catalyst or lead to the formation of undesired stereoisomers. |
Spectroscopic and Chromatographic Techniques for Chiral Purity Assessment
Once the synthesis is complete, it is essential to accurately determine the enantiomeric excess and diastereomeric purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR spectroscopy can be used to differentiate between diastereomers due to their different chemical environments, it cannot distinguish between enantiomers. wisc.eduwordpress.com To determine the absolute configuration and enantiomeric excess using NMR, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), are often used. researchgate.netyoutube.com By converting the chiral alcohol into a mixture of diastereomeric Mosher's esters, the signals of the protons near the stereocenter will have different chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer. youtube.com Two-dimensional NMR techniques, like NOESY, can also provide information about the relative stereochemistry of the molecule. wordpress.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. The differential interaction leads to different retention times, allowing for their separation and quantification. nih.govresearchgate.net Columns with CSPs based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are commonly used for the analysis of chiral compounds. nih.gov By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.
| Technique | Principle | Application in Chiral Purity Assessment |
| NMR with Chiral Derivatizing Agents | Formation of diastereomeric derivatives (e.g., Mosher's esters) which exhibit distinct NMR signals for each stereoisomer. researchgate.netyoutube.com | Determination of absolute configuration and enantiomeric excess by integrating the signals of the diastereomeric derivatives in ¹H or ¹⁹F NMR spectra. youtube.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation based on retention time. nih.gov | Direct separation and quantification of enantiomers to determine enantiomeric excess with high accuracy. nih.govresearchgate.net |
Chemical Transformations and Derivatization Pathways of Methyl 3r 3 Hydroxyhex 5 Enoate
Cyclization Reactions
The presence of a hydroxyl group and a terminal double bond in a suitable stereochemical arrangement makes methyl (3R)-3-hydroxyhex-5-enoate an ideal substrate for various intramolecular cyclization reactions. These transformations are pivotal in constructing cyclic scaffolds, particularly lactones, which are common motifs in many biologically active compounds.
Halogen-Mediated Cyclizations (e.g., Iodolactonization, Iodoetherification)
Halogen-mediated cyclizations are powerful methods for the stereoselective synthesis of halogenated lactones and ethers. In the context of this compound, these reactions typically proceed after hydrolysis of the methyl ester to the corresponding carboxylic acid, (3R)-3-hydroxyhex-5-enoic acid.
Iodolactonization: The treatment of (3R)-3-hydroxyhex-5-enoic acid with iodine in the presence of a base leads to the formation of a δ-lactone. This reaction proceeds via the formation of an iodonium (B1229267) ion intermediate, which is then intramolecularly attacked by the carboxylate nucleophile. This process is highly stereoselective, affording predominantly the trans-substituted δ-valerolactone. This stereochemical outcome is a direct consequence of the chair-like transition state adopted during the cyclization, which minimizes steric interactions. The resulting iodomethyl-substituted lactone is a versatile intermediate for further synthetic elaborations.
Detailed research findings: In the synthesis of mevinic acid analogues, the hydrolysis of this compound followed by iodolactonization with iodine and potassium carbonate in acetonitrile (B52724) yields the corresponding (3R,5S)-3-hydroxy-5-(iodomethyl)tetrahydro-2H-pyran-2-one. This reaction is a key step in creating the lactone core of these biologically important molecules.
Iodoetherification: While less commonly reported for this specific substrate compared to iodolactonization, iodoetherification represents a potential pathway for the synthesis of cyclic ethers. This reaction would involve the intramolecular attack of the hydroxyl group onto the iodonium ion formed at the double bond. Protecting the carboxylic acid functionality would be necessary to favor the formation of the cyclic ether over the lactone. The regioselectivity of this reaction would be expected to favor the formation of a five-membered tetrahydrofuran (B95107) ring (5-exo-tet cyclization) over a six-membered tetrahydropyran (B127337) ring (6-endo-tet cyclization), following Baldwin's rules.
Table 1: Halogen-Mediated Cyclization of (3R)-3-hydroxyhex-5-enoic acid
| Product | Reagents and Conditions | Yield | Stereochemistry | Reference |
|---|---|---|---|---|
| (3R,5S)-3-Hydroxy-5-(iodomethyl)tetrahydro-2H-pyran-2-one | I2, K2CO3, MeCN | Not explicitly stated | trans | General textbook knowledge |
Selenocyclization Processes (e.g., Phenylselenolactonization)
Similar to halogen-mediated cyclizations, selenocyclization provides an efficient route to selenium-containing lactones. Phenylselenolactonization, in particular, has been successfully applied to derivatives of this compound.
This reaction involves the treatment of the corresponding unsaturated acid with a source of electrophilic selenium, typically phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), in the presence of a base. The reaction proceeds through a phenylselenonium ion intermediate, which undergoes intramolecular attack by the carboxylate to yield a phenylselenyl-substituted lactone. These selenated lactones are valuable intermediates, as the phenylselenyl group can be eliminated to form an α,β-unsaturated lactone or replaced with other functional groups.
Detailed research findings: In a synthetic route towards goniothalamin (B1671989) analogues, an unsaturated acid derived from this compound via ozonolysis and Wittig reaction undergoes selenolactonization. nih.gov This reaction, using phenylselenyl chloride, proceeds with high stereoselectivity to furnish a δ-lactone bearing a phenylselenomethyl group. nih.gov
Table 2: Selenocyclization of Unsaturated Acids Derived from this compound
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Unsaturated acid precursor | PhSeCl, CH2Cl2 | Phenylselenyl-substituted δ-lactone | Not explicitly stated | nih.gov |
Electrophile-Induced Intramolecular Cyclizations
Beyond halogens and selenium, other electrophiles can induce the cyclization of this compound and its derivatives. For instance, mercury(II) salts, such as mercury(II) trifluoroacetate (B77799) or mercury(II) acetate (B1210297), can activate the alkene towards nucleophilic attack by the hydroxyl or carboxylate group. This oxymercuration-demercuration sequence can lead to the formation of cyclic ethers or lactones. The use of chiral ligands in conjunction with the electrophile can also impart asymmetry to the cyclization process. The choice of solvent and counter-ion can significantly influence the reaction's stereochemical outcome and product distribution.
Homologation Reactions and Side Chain Elaboration
The terminal alkene of this compound provides a handle for carbon chain extension, or homologation, allowing for the synthesis of a wide array of analogues with modified side chains.
Wittig Homologation for Unsaturated Analogues
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. In the context of this compound, this reaction is typically performed on an aldehyde derivative obtained from the oxidative cleavage of the terminal alkene.
A common strategy involves the protection of the secondary alcohol, for example as a silyl (B83357) ether, followed by ozonolysis of the double bond to yield a protected aldehyde. This aldehyde can then be subjected to a Wittig reaction with a variety of phosphorus ylides to introduce new unsaturated fragments. The geometry of the newly formed double bond can often be controlled by the choice of the ylide (stabilized vs. unstabilized) and the reaction conditions.
Detailed research findings: In the synthesis of goniothalamin precursors, the silyl-protected this compound is subjected to ozonolysis to generate the corresponding aldehyde. nih.gov This aldehyde is then treated with a phosphorus ylide in a Wittig reaction to extend the carbon chain and introduce a new double bond, ultimately leading to the core structure of the target molecule. nih.gov
Table 3: Wittig Homologation of Aldehyde Derived from this compound
| Aldehyde Precursor | Wittig Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Silyl-protected aldehyde | (Formylmethylene)triphenylphosphorane | Unsaturated ester | Not explicitly stated | nih.gov |
Alkylation and Acylation Strategies
The secondary hydroxyl group of this compound is a key site for derivatization through alkylation and acylation reactions. These transformations allow for the introduction of a wide variety of functional groups, altering the steric and electronic properties of the molecule.
Acylation Strategies: The hydroxyl group can be readily acylated to form esters using a range of acylating agents. A standard procedure involves the use of an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction, particularly for sterically hindered alcohols or less reactive acylating agents. These acylation reactions are generally high-yielding and proceed under mild conditions.
Detailed research findings: Standard protocols for the acetylation of secondary alcohols involve reacting the alcohol with acetic anhydride in pyridine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). This method is widely applicable for the protection of the hydroxyl group or for the synthesis of acetate esters as final products.
Alkylation Strategies: Alkylation of the hydroxyl group to form ethers requires the deprotonation of the alcohol with a suitable base to generate an alkoxide, which then acts as a nucleophile. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to afford the corresponding ether. The choice of base and solvent is crucial to avoid side reactions, such as elimination of the alkyl halide.
Table 4: Representative Acylation and Alkylation of this compound
| Reaction Type | Reagents and Conditions | Product Functional Group | General Yield Range |
|---|---|---|---|
| Acylation (Acetylation) | Acetic anhydride, pyridine | Acetate ester | High |
| Alkylation (Methylation) | NaH, Methyl iodide, THF | Methyl ether | Moderate to High |
Functional Group Interconversions and Protection Strategies
The reactivity of this compound is dictated by its three principal functional groups. The selective manipulation of these sites is crucial for its use as a versatile intermediate in organic synthesis. This section explores the common transformations and protection strategies applied to the hydroxyl, methyl ester, and terminal alkene moieties.
Protection and Derivatization of the Hydroxyl Group
The secondary hydroxyl group is a key site for modification, either to install a protecting group to mask its reactivity or to convert it into other functionalities.
Protection Strategies:
To prevent unwanted reactions at the hydroxyl position during transformations at the ester or alkene, various protecting groups can be employed. The choice of protecting group is critical and depends on the reaction conditions to be used in subsequent steps. Common protecting groups for secondary alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. These are typically installed using the corresponding silyl chloride in the presence of a base like imidazole. Benzyl ethers are also utilized, offering robustness under a range of conditions.
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF or Acetic Acid |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | TBAF, THF |
| Benzyl (Bn) | Benzyl bromide, NaH, THF | H₂, Pd/C |
Interactive Data Table: Protection of Secondary Hydroxyl Group
Functional Group Interconversions:
The hydroxyl group can be acylated to form esters. For instance, treatment with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine yields the corresponding ester derivative. This transformation is not only a means of protection but also a route to introduce new structural features.
Transformations of the Methyl Ester
The methyl ester group can undergo several important transformations to yield other functional groups.
Hydrolysis:
Basic hydrolysis, typically using a hydroxide (B78521) source such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol (B129727) or THF, readily converts the methyl ester to the corresponding carboxylic acid, (3R)-3-hydroxyhex-5-enoic acid. This transformation is often a necessary step for subsequent reactions, such as amide bond formation or lactonization.
Amidation:
The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, although this often requires harsh conditions. More contemporary methods involve the use of specialized reagents that facilitate the amidation under milder conditions.
Reactions of the Terminal Alkene
The terminal double bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Epoxidation:
The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific. The resulting epoxide is a valuable intermediate for further transformations, including ring-opening reactions with various nucleophiles.
Dihydroxylation:
The syn-dihydroxylation of the terminal alkene can be accomplished using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. Asymmetric dihydroxylation can be achieved with high enantioselectivity using Sharpless's AD-mix reagents. bldpharm.comnih.govresearchgate.net
Oxidative Cleavage:
Ozonolysis of the terminal alkene, followed by a reductive workup (e.g., with dimethyl sulfide), yields an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) will furnish the corresponding carboxylic acid. This reaction is a powerful tool for truncating the carbon chain.
Lactonization:
A notable transformation involving both the alkene and the carboxylic acid (obtained after ester hydrolysis) is iodolactonization. Treatment of (3R)-3-hydroxyhex-5-enoic acid with iodine in the presence of a base leads to the formation of a five-membered lactone, a key intermediate in the synthesis of various natural products.
| Transformation | Reagent(s) | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| syn-Dihydroxylation | OsO₄, NMO or AD-mix | Diol |
| Oxidative Cleavage (reductive workup) | 1. O₃; 2. DMS | Aldehyde |
| Oxidative Cleavage (oxidative workup) | 1. O₃; 2. H₂O₂ | Carboxylic Acid |
| Iodolactonization (after hydrolysis) | I₂, NaHCO₃ | Iodolactone |
Interactive Data Table: Reactions of the Terminal Alkene
Application of Methyl 3r 3 Hydroxyhex 5 Enoate As a Chiral Synthon in Complex Molecule Synthesis
Precursor to Chiral Mevinic Acid Analogues (HMG-CoA Reductase Inhibitors)
Methyl (3R)-3-hydroxyhex-5-enoate serves as a crucial precursor for the synthesis of chiral mevinic acid analogues, which are known for their ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. rsc.orgrsc.org This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. nih.govwikipedia.org The structural significance of this compound lies in its β-hydroxy ester functionality, which mimics the structure of mevalonic acid, the natural substrate of HMG-CoA reductase. rsc.org
The synthesis of these analogues often begins with the baker's yeast reduction of methyl 3-oxohex-5-enoate, which yields this compound with a notable enantiomeric enrichment. rsc.orgrsc.org This chiral intermediate can then undergo various transformations, such as seleno- and iodo-lactonization, to form valerolactones. rsc.orgrsc.org These lactones are key intermediates that can be further elaborated to produce a diverse range of mevinic acid analogues. rsc.orgrsc.org A significant advantage of this approach is the ability to introduce a wide variety of substituents, including aryl groups, onto the lactone framework, leading to potentially more potent and selective HMG-CoA reductase inhibitors. psu.edu
| Starting Material | Key Transformation | Intermediate | Target Compound Class |
| Methyl 3-oxohex-5-enoate | Baker's Yeast Reduction | This compound | Mevinic Acid Analogues |
| This compound | Seleno-lactonization | Selenolactone | Mevinic Acid Analogues |
| This compound | Iodo-lactonization | Iodolactone | Mevinic Acid Analogues |
Building Block for Natural Product Total Synthesis and Analogues
The versatility of this compound extends to the total synthesis of various natural products and their analogues. Its inherent chirality and functional group array make it an ideal starting point for constructing complex molecular architectures.
Synthesis of Goniothalamin (B1671989) Enantiomers
This compound is a key precursor in the synthesis of both enantiomers of goniothalamin, a naturally occurring styryl-lactone with significant cytotoxic activity. psu.edu The synthesis involves the conversion of the hydroxy ester into mevinic acid analogues, which can then be dehydrated to yield the target goniothalamin enantiomers. psu.edu This approach allows for the unambiguous synthesis of both the natural (6R)- and unnatural (6S)-goniothalamin, facilitating studies on their comparative biological activities. psu.eduwalisongo.ac.id
Derivation of Massoialactone and other Valerolactones
The chiral synthon is also instrumental in the synthesis of massoialactone and other related valerolactones. rsc.org A key step in these syntheses is the highly stereoselective iodolactonization of unsaturated acids derived from this compound. researchgate.net This reaction proceeds with high trans-selectivity, enabling the formation of the desired lactone stereochemistry. rsc.org Subsequent chemical modifications, such as dehydration, can then lead to the formation of natural products like (–)-(6R)-massoialactone. researchgate.net
Stereoselective Synthesis of Rugulactone and Related Lactones
The stereoselective total synthesis of both enantiomers of rugulactone, a bioactive natural product, has been successfully achieved utilizing strategies that can be conceptually linked to the chemistry of chiral building blocks like this compound. nih.gov While not always a direct starting material, the principles of stereocontrol learned from its application are transferable. Syntheses of rugulactone often employ methods like Sharpless asymmetric epoxidation and olefin cross-metathesis to construct the chiral centers and the lactone ring system. nih.gov These methods provide a high degree of stereoselectivity, which is crucial for obtaining the desired biologically active enantiomer. nih.govnih.gov
Construction of other Biologically Active Compounds and Chiral Synthons (e.g., for pramipexole)
The utility of this compound extends beyond the synthesis of lactone-containing natural products. Its functional groups can be manipulated to create a variety of other chiral synthons for the construction of diverse biologically active molecules. While a direct synthesis of the dopamine (B1211576) agonist pramipexole (B1678040) from this specific starting material is not prominently documented in the provided context, the chemical handles present in this compound make it a plausible precursor for generating chiral intermediates that could be employed in the synthesis of various pharmaceuticals. The ability to create complex chiral architectures is a hallmark of modern drug discovery and development. mdpi.commdpi.comnih.gov
Intermediate for Polylactone and Polymer Precursors
While the primary focus of the available research is on the application of this compound in the synthesis of small, biologically active molecules, its structure also suggests potential as an intermediate for the synthesis of polylactones and other polymer precursors. The hydroxyl and ester functionalities are suitable for ring-opening polymerization to form polyesters, and the terminal alkene provides a site for further polymerization or modification. The inherent chirality of the monomer unit could lead to the formation of stereoregular polymers with unique physical and chemical properties. Although detailed studies on this specific application are not extensively covered in the provided search results, the fundamental reactivity of the molecule supports this potential use.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For Methyl (3R)-3-hydroxyhex-5-enoate, this involves a shift away from traditional chemical synthesis towards greener alternatives. One promising approach is the use of biocatalysis, such as the baker's yeast reduction of methyl 3-oxohex-5-enoate, which provides the desired product with a high degree of enantiomeric enrichment. rsc.org This method aligns with the principles of green chemistry by utilizing a renewable catalyst under mild reaction conditions.
Future research is expected to focus on the discovery and development of new synthetic routes that utilize renewable feedstocks. The U.S. Department of Energy has identified 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of biomass sugars, as a top potential platform chemical from renewable resources. nih.gov The development of pathways to convert such bio-based platform chemicals into chiral synthons like this compound would represent a significant step towards a more sustainable chemical industry. Furthermore, there is a growing interest in creating biodegradable polymers from abundant and inexpensive feedstocks as sustainable alternatives to traditional plastics. nsf.gov
Exploration of Novel Biocatalysts and Immobilization Techniques for Enhanced Production
Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, have been widely used for the kinetic resolution of racemic mixtures to produce chiral molecules. researchgate.netresearchgate.net For instance, lipase (B570770) from Pseudomonas cepacia has been shown to be an effective biocatalyst for the enantioselective hydrolysis of related β-cyano esters. researchgate.net The enzymatic synthesis of esters has been demonstrated using immobilized lipases, which allows for easier separation of the catalyst from the reaction mixture and enhances its stability and reusability. nih.gov
The future in this area lies in the discovery and engineering of novel biocatalysts with improved activity, selectivity, and stability. The immobilization of enzymes on solid supports is a key strategy to improve their industrial applicability. nih.govnih.gov Various materials, including nylon and modified silica (B1680970) nanoparticles, have been explored as supports for lipase immobilization. nih.govnih.gov The use of ionic liquids as additives has also been shown to enhance the efficiency and stability of immobilized enzymes. nih.gov
| Enzyme Type | Support Material | Application | Reference |
| Lipase | Nylon | Synthesis of various esters | nih.gov |
| Lipase from Pseudomonas fluorescens | Modified silica nanoparticles | Kinetic resolution of 3-hydroxy-3-phenylpropanonitrile | nih.gov |
| Lipase PS from Pseudomonas cepacia | Immobilized | Enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester | researchgate.net |
| Lipase B from Candida antarctica | Immobilized (Novozym 435) | Enantioselective hydrolysis of diethyl 3-hydroxyglutarate | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms is revolutionizing the way chemicals are manufactured. sigmaaldrich.comresearchgate.net Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, enhanced reaction kinetics, and easier scale-up. nih.govgoogle.com The synthesis of complex molecules, such as marine natural products, has been successfully achieved using continuous flow methodologies, demonstrating the power of this technology. nih.gov
Automated synthesis platforms, often coupled with machine learning and artificial intelligence, are accelerating the discovery and optimization of new reactions and catalysts. chiralpedia.com These systems can perform multi-step syntheses with minimal human intervention, increasing efficiency and reducing the risk of error. sigmaaldrich.comillinois.edu The application of these automated systems to the synthesis of chiral compounds like this compound has the potential to significantly streamline its production and make it more readily available for research and industrial applications. chiralpedia.comillinois.edu
| Technology | Advantages | Application in Chiral Synthesis | Reference |
| Flow Chemistry | Improved safety, faster reactions, easier scale-up | Synthesis of complex natural products and intermediates | nih.govgoogle.com |
| Automated Synthesis Platforms | Increased speed and efficiency, reduced human error | Iterative synthesis of chiral, non-racemic compounds | sigmaaldrich.comillinois.edu |
| Artificial Intelligence & Machine Learning | Prediction of catalyst performance, discovery of novel catalysts | Catalyst design and optimization for asymmetric synthesis | chiralpedia.com |
New Applications in the Synthesis of Diverse Chiral Scaffolds and Advanced Materials
This compound is a valuable chiral building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and an ester group, along with a terminal double bond, allows for a variety of chemical transformations. This makes it an ideal starting material for the construction of diverse chiral scaffolds, which are the core structures of many pharmaceuticals and other bioactive molecules. For example, similar chiral synthons have been used in the stereoselective synthesis of complex natural products like lasiodiplodin, a 12-membered macrolide with potential anti-leukemic and anti-microbial activities. researchgate.net Furthermore, the development of new synthetic methods can lead to the creation of novel scaffolds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown promise as antibacterial agents. mdpi.com
Beyond pharmaceuticals, there is growing interest in using chiral building blocks for the development of advanced materials. The synthesis of biodegradable polymers with tailored properties is a significant area of research. nsf.gov By incorporating chiral monomers like this compound into polymer chains, it may be possible to create new materials with unique thermal and mechanical properties, offering sustainable alternatives to conventional plastics. nsf.gov
Q & A
Q. What are the recommended synthetic routes for Methyl (3R)-3-hydroxyhex-5-enoate, and how can enantiomeric purity be ensured?
Answer: this compound can be synthesized via esterification of the corresponding hydroxy acid (3R)-3-hydroxyhex-5-enoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). To ensure enantiomeric purity, chiral resolution techniques such as enzymatic kinetic resolution or chiral chromatography (e.g., using Chiralpak® AD-H columns) are critical. For example, enzymatic methods employing lipases or esterases can selectively hydrolyze undesired enantiomers . Stereochemical confirmation should be performed via polarimetry and corroborated by - and -NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : -NMR confirms the presence of the ester methyl group (δ ~3.6–3.8 ppm), the hydroxyl proton (δ ~1.5–2.5 ppm, broad), and the double bond (δ ~5.3–5.8 ppm, multiplet). -NMR identifies the carbonyl carbon (δ ~170–175 ppm) and olefinic carbons.
- IR Spectroscopy : Key peaks include the ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (C₇H₁₂O₃) and structural motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions often arise from variations in stereochemical purity, solvent systems, or assay conditions. To address this:
- Purity Control : Use chiral HPLC to verify enantiomeric excess (>98%) and eliminate confounding impurities .
- SAR Studies : Systematically modify functional groups (e.g., replacing the hydroxyl group with alternative substituents) to isolate bioactive motifs, as demonstrated in κ-opioid receptor antagonist studies .
- Standardized Assays : Replicate experiments across multiple models (e.g., in vitro enzymatic vs. cell-based assays) to confirm activity trends .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?
Answer:
- pH-Dependent Stability : Incubate the compound in buffers simulating physiological pH (e.g., pH 7.4 for blood, pH 1.2 for gastric fluid) at 37°C. Monitor degradation via HPLC at timed intervals.
- Enzymatic Hydrolysis : Expose the ester to esterases (e.g., porcine liver esterase) to mimic metabolic pathways. Quantify hydrolysis products (e.g., free acid) using LC-MS .
- Temperature Stability : Perform accelerated stability studies (40–60°C) to predict shelf-life, noting Arrhenius plot deviations due to stereochemical effects .
Q. How does the stereochemistry at C3 influence the reactivity of this compound in downstream reactions?
Answer: The (3R) configuration impacts regioselectivity in reactions such as:
- Oxidation : Selective oxidation of the hydroxyl group to a ketone (e.g., using Jones reagent) proceeds with retention of configuration, critical for synthesizing chiral ketone intermediates.
- Nucleophilic Substitution : Steric hindrance from the R-configuration may direct nucleophiles to specific positions during ring-opening or ester exchange reactions .
- Cross-Metathesis : The double bond’s geometry (5-enoate) affects reactivity in Grubbs-catalyzed metathesis, requiring precise control of reaction conditions .
Methodological Considerations
Q. What strategies are recommended for analyzing enantiomeric excess in synthetic batches of this compound?
Answer:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Daicel Chiralcel® OD-H) and hexane/isopropanol mobile phases. Compare retention times with racemic standards .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce split signals for enantiomers in -NMR .
- Enzymatic Assays : Esterase-mediated hydrolysis followed by kinetic analysis distinguishes enantiomer reactivity rates .
Q. How should researchers design experiments to investigate the compound’s role as a chiral building block in medicinal chemistry?
Answer:
- Fragment-Based Drug Design : Incorporate this compound into larger scaffolds (e.g., β-amino alcohol derivatives) via reductive amination or Mitsunobu reactions.
- Biological Screening : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays, noting stereospecific activity trends .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes influenced by the hydroxyl group’s spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
